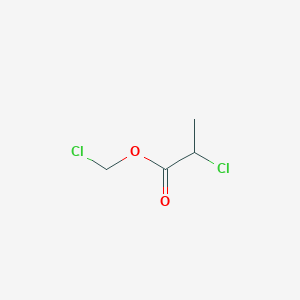

Chloromethyl 2-chloropropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethyl 2-chloropropanoate is an organic compound with the molecular formula C4H7ClO2. It is a colorless to almost colorless liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Chloromethyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing the mixture for several hours, followed by post-treatment and distillation to obtain the final product . The reaction can be represented as follows:

CH3CHClCOOH+CH3OHCatalystCH3CHClCOOCH3+H2O

Chemical Reactions Analysis

Chloromethyl 2-chloropropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chloropropanoic acid and methanol.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloromethyl 2-chloropropanoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds, including esters and amides.

Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.

Industry: This compound is used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of chloromethyl 2-chloropropanoate involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Chloromethyl 2-chloropropanoate can be compared with other similar compounds, such as:

Methyl 2-chloropropionate: Similar in structure but lacks the chloromethyl group.

2-Chloropropanoic acid: The acid form of the compound, which can be esterified to form this compound.

Methyl α-chloropropionate: Another ester with a similar structure but different reactivity due to the position of the chlorine atom.

This compound is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

Chloromethyl 2-chloropropanoate, also known as (S)-methyl 2-chloropropanoate, is a halogenated ester with significant potential in various biological applications. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant studies and data.

- Molecular Formula : C₄H₇ClO₂

- Molecular Weight : 122.55 g/mol

- Structure : The compound features a chiral center, making it optically active. It exists predominantly as the (S)-enantiomer, which imparts distinct biological properties compared to its (R)-counterpart.

Antimicrobial Potential

Research indicates that this compound may have applications in developing new antimicrobial agents. Its halogenated structure is hypothesized to influence membrane permeability and enzyme interactions, which are critical for its antimicrobial efficacy.

- Case Study : A study highlighted the compound's potential in synthesizing chiral building blocks for pharmaceuticals, suggesting its role in creating effective antimicrobial agents through asymmetric catalysis.

Toxicological Effects

Preliminary studies have raised concerns regarding the compound's toxicity. For instance, L-2-chloropropionic acid, a related compound, has been shown to selectively induce necrosis in rat cerebellar granule cells, indicating that this compound might exhibit similar toxicological profiles .

- Toxicity Observations :

- Necrosis observed at doses of 750 mg/kg p.o.

- Cell death increases significantly within 48 hours post-administration.

Synthesis and Applications

This compound can be synthesized through various methods, including chlorination of alkyl lactates. The synthesis process is crucial for producing optically active esters with high purity, which are essential for pharmaceutical applications .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Chlorination of alkyl lactate using thionyl chloride to form chlorosulphinate. |

| 2 | Decomposition of chlorosulphinate in the presence of pyridine to yield the desired ester. |

| 3 | Optimization of conditions to minimize racemization during synthesis. |

Comparison with Related Compounds

This compound shares structural similarities with other compounds but exhibits unique biological activities due to its chirality. Below is a comparative analysis:

| Compound Name | Molecular Formula | Chirality | Unique Features |

|---|---|---|---|

| (R)-methyl 2-chloropropanoate | C₄H₇ClO₂ | R | Enantiomer of (S)-methyl 2-chloropropanoate |

| Methyl propanoate | C₄H₈O₂ | None | Non-halogenated ester; lacks biological activity |

| Ethyl 2-chloropropanoate | C₅H₉ClO₂ | None | Similar structure but different alkyl group |

| Methyl α-chloropropionate | C₄H₇ClO₂ | None | Structural isomer; different chlorine position |

Research Findings and Future Directions

Research into the biological activity of this compound is ongoing. While preliminary findings suggest promising antimicrobial properties and potential toxicity, further studies are required to elucidate its pharmacodynamics and mechanisms of action in biological systems .

Potential Research Areas:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.

- Investigations into the compound's interactions with specific biological targets.

- Development of derivatives with improved efficacy and reduced toxicity profiles.

Properties

Molecular Formula |

C4H6Cl2O2 |

|---|---|

Molecular Weight |

156.99 g/mol |

IUPAC Name |

chloromethyl 2-chloropropanoate |

InChI |

InChI=1S/C4H6Cl2O2/c1-3(6)4(7)8-2-5/h3H,2H2,1H3 |

InChI Key |

DXYWHRQSKDMJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.